2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride

Analytical Chemistry Biochemical Assay Quality Control

Inconsistent purity or uncontrolled salt forms in amidine-based research can derail SAR studies. This compound directly addresses that risk. - Defined HCl salt ensures consistent solubility and stability, unlike free base alternatives. - ≥97% purity specification provides a reliable baseline for HPLC/LC-MS method development. - Core amidine pharmacophore enables systematic probing of enzyme inhibition and ADME-Tox properties.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
CAS No. 6487-89-4
Cat. No. B1290073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
CAS6487-89-4
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=N)N)OC.Cl
InChIInChI=1S/C10H14N2O2.ClH/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2;/h3-5H,6H2,1-2H3,(H3,11,12);1H
InChIKeyNIKKPUQRMWDLJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile & Sourcing


2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS 6487-89-4) is a synthetic small molecule classified as a substituted phenethylamine derivative and an amidine hydrochloride salt [1]. With a molecular formula of C₁₀H₁₅ClN₂O₂ and a molecular weight of 230.69 g/mol, its structure features a 3,4-dimethoxyphenyl group linked to an ethanimidamide moiety . It is typically supplied as a solid with a reported purity of ≥97% and is a member of a broader class of amidine-containing compounds that are frequently investigated as enzyme inhibitors, including amidoxime and amidinohydrazone analogs [2].

Amidine pharmacophore research: Supports enzyme inhibitor studies and SAR exploration
Synthetic intermediate: Defined building block for constructing triazine derivatives and compound libraries
Stable hydrochloride salt: Reduces handling complexity and supports room-temperature storage

Substitution Risks


Substituting 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride with a seemingly similar analog like the free base or a related phenethylamine derivative carries significant risk in research settings. The amidine functional group is a potent pharmacophore known to interact with biological targets in a highly specific and structure-dependent manner [1]. In the context of amidine-containing enzyme inhibitors, even minor modifications to the substitution pattern on the phenyl ring or the amidine side chain can lead to orders-of-magnitude shifts in inhibitory potency and selectivity [2]. Furthermore, the hydrochloride salt form offers advantages in handling and storage over the free base, which may be less stable or have different solubility characteristics that could compromise assay reproducibility [3]. Directly replacing this compound with an alternative without rigorous head-to-head validation introduces uncontrolled variables into any experimental workflow, potentially leading to invalid or non-reproducible data.

Pharmacophore
Amidine group replacement may significantly alter target engagement; minor structural changes can shift selectivity profile
Salt form
Free base substitution may introduce solubility and stability differences that compromise assay reproducibility
Ring substitution
Phenethylamine derivatives with different phenyl substitutions may not replicate 3,4-dimethoxy binding interactions

Key Differentiation Evidence


Purity & Stability

For procurement, the identity and purity of a research compound are primary differentiators. 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride is consistently offered at a high purity (≥97%) from reputable vendors, which is essential for minimizing off-target effects in biological assays . It is supplied as a stable solid at room temperature, a key practical advantage over more labile analogs that may require cold-chain shipping and storage . While no direct comparative purity data is available for all potential sources, this specification serves as a baseline for procurement.

Purity & Stability
Lot attribute
Purity ≥97%; stable solid at room temperature
Supports procurement specification and assay-use consistency
Salt form enhances stability over labile free base; vendor specification review recommended
Analytical Chemistry Biochemical Assay Quality Control

Lipophilicity (LogP)

The lipophilicity of 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride, measured as a calculated LogP value of 0.16 , is a key physicochemical differentiator. This value suggests the compound resides in a more polar, hydrophilic space compared to many common drug-like molecules or related phenethylamine derivatives, which often have LogP values exceeding 1.0 [1]. A lower LogP can translate to higher aqueous solubility, which is often a desirable property for in vitro assays and can reduce non-specific binding to proteins and plastics [2].

Lipophilicity (LogP)
Class-level
Calculated LogP = 0.16
Indicates higher polarity relative to typical drug-like molecules
Computational prediction; may support aqueous solubility in assay design
Medicinal Chemistry ADME Prediction Lead Optimization

Amidine Pharmacophore & Enzyme Inhibition

While specific IC50 data for 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride against a defined panel of targets is not available in the public domain, the amidine functional group is a well-established pharmacophore for enzyme inhibition, particularly for serine proteases, nitric oxide synthases, and amidinotransferases [1]. The 3,4-dimethoxy substitution pattern on the phenyl ring is a common motif in bioactive natural products and synthetic compounds, often enhancing binding affinity to certain protein targets [2]. The presence of this compound as a building block or intermediate in patents (e.g., US06998402B2) further suggests its value in creating more complex molecules with desired biological activities .

Enzyme Inhibition
Class-level inference
Amidine pharmacophore with 3,4-dimethoxy motif
Supports baseline SAR and target engagement studies
No public IC50 panel data; activity inferred from amidine class literature
Medicinal Chemistry Enzymology Structure-Activity Relationship (SAR)

Application Scenarios


Synthetic Intermediate

This compound is most reliably used as a synthetic building block or intermediate in medicinal chemistry and chemical biology. Its structure, which contains both a dimethoxyphenyl and an amidine moiety, makes it suitable for constructing more complex molecules. For example, it can be reacted to form triazine derivatives, as referenced in patent US06998402B2 . Procuring this compound for this purpose ensures access to a defined, high-purity starting material for the synthesis of diverse compound libraries.

Analytical Reference Standard

Given its well-defined physicochemical properties, including a molecular weight of 230.69 g/mol, a calculated LogP of 0.16, and a purity specification of ≥97%, 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride can serve as a valuable reference standard for developing and validating analytical methods such as HPLC, LC-MS, and NMR . Its distinct structure and properties make it a useful control to calibrate instruments and monitor method performance in a quality control or analytical research setting.

Amidine Pharmacophore Control

Researchers investigating the biological activity of amidine-containing compounds can use this molecule as a simplified model or a baseline control. While it may not possess high potency against any single target, its core structure represents the minimal amidine pharmacophore. It can therefore be used in enzyme inhibition screens to establish baseline activity and compare the effects of more elaborate structural modifications on target engagement [1]. This provides a rational basis for structure-activity relationship (SAR) studies focused on the amidine group.

In Vitro ADME Profiling

For laboratories performing early-stage ADME-Tox profiling, 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride's low LogP (0.16) makes it a suitable probe for investigating the behavior of polar, hydrophilic compounds in various assays [2]. It can be used in solubility screens, permeability studies (e.g., PAMPA or Caco-2), and metabolic stability assays to provide a comparative benchmark for more lipophilic or more complex lead compounds within a chemical series [3].

Application
Selection Property
Validation Focus
Synthetic intermediate
Defined high-purity starting material
Reaction compatibility and product identity confirmation
Analytical reference standard
Well-characterized physicochemical profile
HPLC, LC-MS, or NMR method calibration and performance monitoring
Amidine pharmacophore control
Minimal amidine core structure
Baseline enzyme inhibition screening and SAR comparison
In vitro ADME profiling
Low LogP polar compound benchmark
Solubility, permeability, and metabolic stability assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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